4,8-Dimethyl-3,7-nonadien-2-one
Overview
Description
4,8-Dimethyl-3,7-nonadien-2-one is an organic compound with the molecular formula C({11})H({18})O. It is known for its distinctive aroma, often described as citrus-like, and is used in various applications, including flavoring and fragrance industries . This compound is also referred to as (E)-4,8-dimethyl-3,7-nonadien-2-one and has a molecular weight of 166.26 g/mol .
Scientific Research Applications
4,8-Dimethyl-3,7-nonadien-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant-insect interactions due to its volatile nature.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-3,7-nonadien-2-one typically involves the aldol condensation of citral (3,7-dimethyl-2,6-octadienal) with acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the following steps:
Aldol Condensation: Citral reacts with acetone in the presence of a base to form an intermediate aldol product.
Dehydration: The intermediate undergoes dehydration to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves continuous flow reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or epoxides. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reduction of this compound can lead to the formation of alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)).
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles such as amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in dry ether or NaBH(_4) in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or epoxides.
Reduction: Alcohols.
Substitution: Imines or hydrazones.
Mechanism of Action
The mechanism by which 4,8-Dimethyl-3,7-nonadien-2-one exerts its effects involves its interaction with olfactory receptors in the sensory system. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. In biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and exhibiting bioactive properties .
Comparison with Similar Compounds
Citral: A precursor in the synthesis of 4,8-Dimethyl-3,7-nonadien-2-one, known for its lemon-like aroma.
Geraniol: Another related compound with a floral scent, used in perfumery.
Neral: An isomer of citral, also contributing to citrus fragrances.
Uniqueness: this compound stands out due to its specific double bond configuration and methyl group positioning, which contribute to its unique aroma profile and reactivity. Unlike citral and geraniol, it has a more complex structure that allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
(3E)-4,8-dimethylnona-3,7-dien-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8H,5,7H2,1-4H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFYGHBGWCPRCI-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C(=O)C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905015 | |
Record name | (3E)-4,8-Dimethyl-3,7-nonadien-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to light yellow liquid; floral-fruity odour | |
Record name | (E) & (Z)-4,8-Dimethyl-3,7-nonadien-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1069/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; 50% soluble in heptane or triacetin, Miscible at room temperature (in ethanol) | |
Record name | (E) & (Z)-4,8-Dimethyl-3,7-nonadien-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1069/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.869-0.875 | |
Record name | (E) & (Z)-4,8-Dimethyl-3,7-nonadien-2-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1069/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
817-88-9, 27539-94-2 | |
Record name | 4,8-Dimethyl-3,7-nonadien-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,8-Dimethyl-3,7-nonadien-2-one, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027539942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3E)-4,8-Dimethyl-3,7-nonadien-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-Nonadien-2-one, 4,8-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,8-DIMETHYL-3,7-NONADIEN-2-ONE, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCA9GL2877 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.